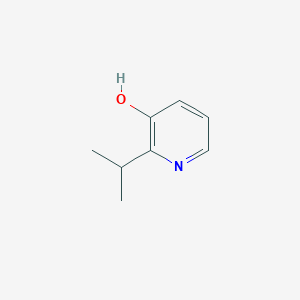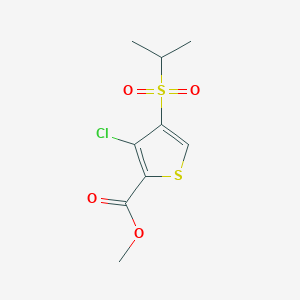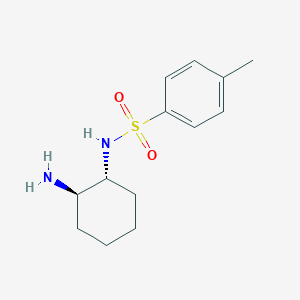![molecular formula C10H21NO3 B069376 Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]- CAS No. 167029-79-0](/img/structure/B69376.png)
Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] is a compound used in scientific research for its unique properties. It is commonly known as tert-Butyl (2S)-2-hydroxy-1-methylpropylcarbamate and is an ester of tert-butanol and N-methylalanine. This compound has been used in various research studies due to its ability to act as a chiral auxiliary, which helps in the synthesis of chiral compounds.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] has been used in various scientific research studies. It is commonly used as a chiral auxiliary in the synthesis of chiral compounds. It has also been used in the synthesis of natural products such as alkaloids and amino acids. Additionally, this compound has been used in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] is not fully understood. However, it is believed that it acts as a chiral auxiliary by controlling the stereochemistry of reactions. This compound can also act as a protecting group, which helps in the synthesis of complex molecules.
Biochemische Und Physiologische Effekte
Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] does not have any known biochemical or physiological effects. It is a non-toxic compound and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] in lab experiments are its ability to act as a chiral auxiliary and protect functional groups during synthesis. It is also a non-toxic compound, which makes it safe for use in laboratory experiments. However, the limitations of using this compound are that it may not be suitable for all types of reactions, and it may not be readily available in large quantities.
Zukünftige Richtungen
There are many future directions for the use of Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] in scientific research. One possible direction is its use in the synthesis of new drugs and pharmaceuticals. It may also be used in the development of new chiral catalysts for use in asymmetric synthesis. Additionally, this compound may be used in the development of new materials with unique properties. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] is a compound with unique properties that make it useful in scientific research. It is commonly used as a chiral auxiliary and has been used in the synthesis of natural products and pharmaceuticals. While its mechanism of action is not fully understood, it is generally considered safe for use in laboratory experiments. There are many potential future directions for the use of this compound in scientific research, and further research is needed to explore these possibilities.
Synthesemethoden
The synthesis of Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)-] involves the reaction of tert-butanol with N-methylalanine. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting compound is then purified using column chromatography or recrystallization techniques.
Eigenschaften
CAS-Nummer |
167029-79-0 |
|---|---|
Produktname |
Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]- |
Molekularformel |
C10H21NO3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3R)-3-hydroxypentan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m0/s1 |
InChI-Schlüssel |
NPVSZBWGMJMOCS-JGVFFNPUSA-N |
Isomerische SMILES |
CC[C@H]([C@H](C)NC(=O)OC(C)(C)C)O |
SMILES |
CCC(C(C)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CCC(C(C)NC(=O)OC(C)(C)C)O |
Synonyme |
Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



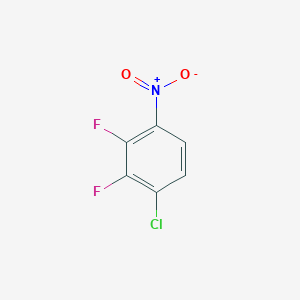
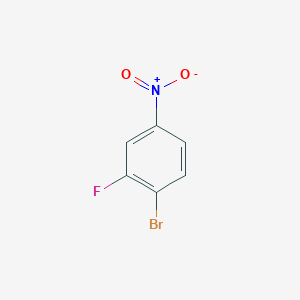
![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
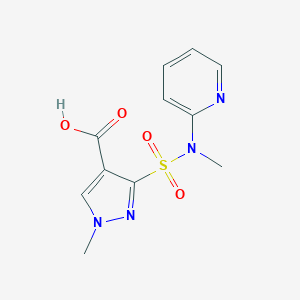
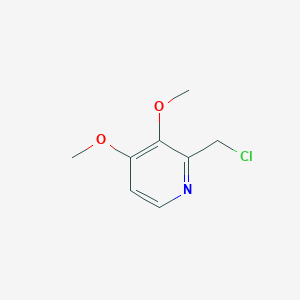
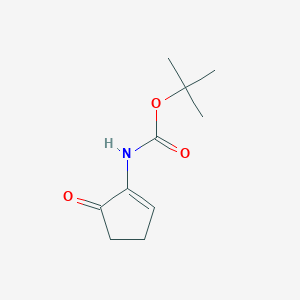
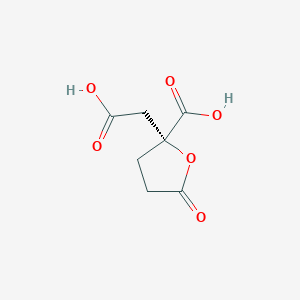
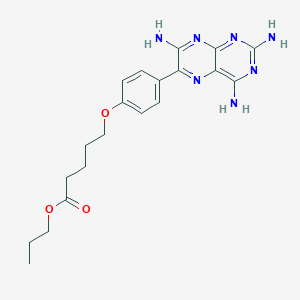
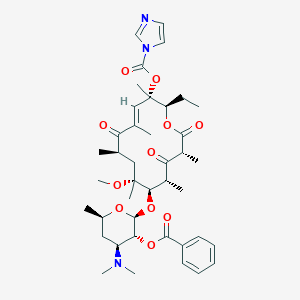
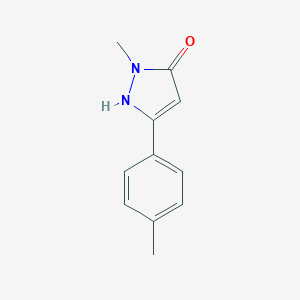
![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
